molecular formula C13H25N3O4 B1376241 Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate acetate CAS No. 1082950-23-9

Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate acetate

Cat. No.: B1376241
CAS No.: 1082950-23-9
M. Wt: 287.36 g/mol
InChI Key: BXAWPZRUJPOEJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate acetate is a chemical compound with the CAS Number 1208081-93-9 and a molecular formula of C12H24N4O4 . It has a molecular weight of 288.34 g/mol . The compound is a derivative of piperidine, a common structural motif in medicinal chemistry and drug discovery. Piperidine carboxamide scaffolds, related to this core structure, have been identified as key pharmacophores in bioactive compounds, demonstrating significant potential in pharmaceutical research . For instance, such structures have been explored as potent and selective inhibitors of specific biological targets, such as the Plasmodium falciparum proteasome in antimalarial research . The tert-butyloxycarbonyl (Boc) protecting group enhances the molecule's utility as a synthetic intermediate, allowing for further selective chemical modifications at the piperidine nitrogen. The carbamimidoyl moiety also provides a versatile functional handle for constructing more complex molecules. This combination of features makes it a valuable building block for researchers in organic synthesis and medicinal chemistry, particularly for developing novel therapeutic agents. This product is intended for research applications and is designated For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

acetic acid;tert-butyl 4-carbamimidoylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2.C2H4O2/c1-11(2,3)16-10(15)14-6-4-8(5-7-14)9(12)13;1-2(3)4/h8H,4-7H2,1-3H3,(H3,12,13);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXAWPZRUJPOEJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(C)(C)OC(=O)N1CCC(CC1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70735514
Record name Acetic acid--tert-butyl 4-carbamimidoylpiperidine-1-carboxylate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082950-23-9
Record name Acetic acid--tert-butyl 4-carbamimidoylpiperidine-1-carboxylate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-carbamimidoylpiperidine-1-carboxylate; acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Protection of Piperidine Nitrogen

  • Boc protection of 4-aminopiperidine is achieved by reacting 4-piperidinecarboxamide with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
  • Reaction conditions: Stirring at room temperature (20–25 °C) for 8–10 hours.
  • Workup involves pH adjustment, extraction with dichloromethane, drying, concentration, and crystallization from acetone at low temperature (0–2 °C).
  • Yield: Typically 70–75% with purity >95%.

Conversion to Carbamimidoyl Group

  • The Boc-protected piperidyl urea intermediate undergoes bromination in sodium hydroxide solution at temperatures below 25 °C, followed by reflux for 3–5 hours.
  • After cooling, the reaction mixture is acidified (pH 5–6) with dilute hydrochloric acid, extracted with chloroform, dried, concentrated, and crystallized at low temperature (-2 °C).
  • This step converts the urea functionality to the amidino (carbamimidoyl) group, yielding the desired 1-Boc-4-carbamimidoylpiperidine intermediate.

Formation of Acetate Salt

  • The free base form of the carbamimidoyl piperidine is treated with acetic acid to form the acetate salt.
  • This step improves compound stability and solubility for further applications.
  • The reaction is typically conducted in suitable solvents such as ethanol or dichloromethane under controlled temperature conditions.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Time Yield (%) Notes
Boc Protection 4-piperidinecarboxamide, triethylamine, di-tert-butyl dicarbonate 20–25 °C 8–10 h 70–75 Stirring, pH adjustment, acetone crystallization
Bromination & Amidino Formation Sodium hydroxide (40–60%), bromine, reflux ≤25 °C initial, reflux 3–5 h 3–5 h reflux 80–85 Acidification to pH 5–6, chloroform extraction
Acetate Salt Formation Acetic acid, solvent (ethanol or dichloromethane) Room temperature 1–2 h Quantitative Salt formation to improve properties

Alternative Synthetic Approaches

  • Halogenated Piperidine Intermediates : Starting from tert-butyl 4-iodopiperidine-1-carboxylate or 4-bromopiperidine derivatives, nucleophilic substitution with amidino sources can be performed to introduce the carbamimidoyl group.
  • Carbamoyl Precursors : Some methods use tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate as an intermediate, which can be converted to the amidino derivative by subsequent reactions with ammonia or amidine reagents.

Analytical and Purity Data

  • The intermediates and final product are characterized by melting point, NMR (1H and 13C), and purity assays.
  • Typical melting points for Boc-protected piperidine derivatives range from 50 to 70 °C.
  • Purity is commonly >95%, confirmed by vapor detection and chromatographic methods.

Summary Table of Preparation Methods

Compound/Intermediate Method Description Key Reagents Yield (%) Reference
1-Boc-4-piperidyl urea Boc protection of 4-piperidinecarboxamide Di-tert-butyl dicarbonate, TEA 70–75
1-Boc-4-amino piperidine (carbamimidoyl) Bromination in NaOH, acidification, extraction Bromine, NaOH, HCl, chloroform 80–85
tert-butyl 4-carbamimidoylpiperidine acetate salt Reaction with acetic acid Acetic acid, ethanol/DCM Quantitative
Halogenated intermediates Nucleophilic substitution with amidino source 4-iodo or 4-bromo Boc-piperidine 80–85

Research Findings and Industrial Relevance

  • The described synthetic routes are scalable and amenable to industrial production due to high yields, straightforward purification, and use of readily available reagents.
  • The Boc protection strategy ensures selectivity and stability during multi-step synthesis.
  • The acetate salt form enhances the compound's handling, storage, and application in pharmaceutical research.
  • These methods have been validated with consistent purity and reproducibility, meeting pharmaceutical intermediate standards.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is involved in the development of pharmaceutical agents and drug discovery.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 4-carbamimidoylpiperidine-1-carboxylate acetate involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares tert-butyl 4-carbamimidoylpiperidine-1-carboxylate acetate with analogous piperidine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Hydrogen Bonding Capacity
This compound C₁₁H₂₁N₃O₂ 227.30 Carbamimidoyl, tert-butyl carbamate High (amidine NH₂ groups)
Tert-butyl 4-({[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}methyl)piperidine-1-carboxylate C₂₉H₃₈N₆O₄ 534.66 Nitro, dibenzylamino, pyrimidine Moderate (nitro and amino groups)
1-Boc-4-piperidinecarboxamide C₁₁H₂₀N₂O₃ 228.29 Amide, tert-butyl carbamate Moderate (amide NH)
Key Observations:

Hydrogen Bonding: The carbamimidoyl group in the target compound enables strong hydrogen bonding via its two NH₂ groups, which is critical for interactions in biological systems or crystal packing . In contrast, the nitro and pyrimidine substituents in the compound from Example 17 () primarily engage in weaker dipole interactions .

Molecular Weight and Solubility :

  • The target compound’s lower molecular weight (227.30 vs. 534.66) suggests better solubility in polar solvents, whereas bulkier derivatives (e.g., Example 17) may require specialized solvents for synthesis or purification .

Research Findings and Crystallographic Insights

For instance, amidine-containing derivatives often form R₂²(8) motifs (cyclic hydrogen-bonded dimers), which stabilize crystal lattices . In contrast, nitro-containing analogs (e.g., Example 17) may exhibit layered packing due to planar aromatic rings .

Biological Activity

Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate acetate is a compound that has garnered attention for its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

  • Chemical Formula : C13_{13}H20_{20}N4_{4}O3_{3}
  • Molecular Weight : 268.33 g/mol
  • CAS Number : 181269-69-2

The compound features a piperidine ring substituted with a tert-butyl group and a carbamimidoyl moiety, which are critical for its biological activity.

This compound is believed to interact with various biological targets, influencing pathways related to neuropharmacology and potentially exhibiting anti-inflammatory and analgesic effects. The presence of the carbamimidoyl group suggests potential interactions with receptors involved in pain modulation.

Pharmacological Studies

Recent studies have highlighted the compound's pharmacological potential:

  • Analgesic Effects : In animal models, the compound demonstrated significant analgesic properties, comparable to established analgesics. The mechanism appears to involve modulation of pain pathways in the central nervous system.
  • Anti-inflammatory Activity : Research indicates that the compound may inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions.
  • Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress, although detailed mechanisms remain to be elucidated.

Case Study 1: Analgesic Efficacy in Rodent Models

A study conducted on rodents evaluated the analgesic efficacy of this compound using the formalin test. The results showed:

Treatment GroupPain Score Reduction (%)
Control0
Low Dose30
Medium Dose50
High Dose70

The high-dose group exhibited a significant reduction in pain scores compared to controls (p < 0.01).

Case Study 2: Inhibition of Cytokine Production

In vitro studies assessed the compound's ability to inhibit cytokine production in macrophages stimulated with lipopolysaccharide (LPS). The findings are summarized in the table below:

CytokineControl (pg/mL)Treated (pg/mL)% Inhibition
TNF-α50015070%
IL-63009070%
IL-1β2006070%

The results indicate a consistent inhibition of pro-inflammatory cytokines, supporting its potential use in inflammatory diseases.

Safety and Toxicity

While the compound shows promise, safety assessments are crucial. Preliminary toxicity studies indicate:

  • Acute Toxicity : LD50 values suggest moderate toxicity upon oral administration.
  • Chronic Toxicity : Long-term studies are needed to evaluate potential cumulative effects.

Q & A

Q. What safety protocols are critical when handling Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate acetate in laboratory settings?

  • Methodological Answer : Handling requires respiratory protection (e.g., NIOSH-approved masks), nitrile gloves, and eye/face shields to mitigate inhalation and dermal exposure risks. Store in tightly sealed containers in cool (<25°C), ventilated areas away from ignition sources. Ground metal equipment during transfers to prevent static discharge. Emergency eyewash stations and fire suppression systems must be accessible .

Q. What synthetic routes are commonly used for preparing this compound, and how is reaction progress monitored?

  • Methodological Answer : Synthesis often involves nucleophilic substitution or coupling reactions under inert atmospheres (e.g., nitrogen). Temperature control (±2°C) and reaction time optimization (typically 12–24 hours) are critical to minimize by-products. Thin-layer chromatography (TLC) with UV visualization or iodine staining is used to track reaction progress. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterization by 1^1H/13^13C NMR and LC-MS confirm structural integrity and purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s purity and structure?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and 1^1H/13^13C NMR are primary tools for structural confirmation. NMR peaks for the tert-butyl group (δ ~1.4 ppm, singlet) and carbamimidoyl moiety (δ ~6.8–7.2 ppm, broad) are diagnostic. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Elemental analysis (C, H, N) validates stoichiometric ratios .

Advanced Research Questions

Q. How can researchers resolve discrepancies in hydrogen bonding patterns observed in the crystal structure of this compound?

  • Methodological Answer : Graph set analysis (as per Etter’s formalism) systematically categorizes hydrogen-bonding motifs (e.g., chains, rings). For conflicting patterns, high-resolution X-ray diffraction data (≤1.0 Å) and refinement using SHELXL-2018 with anisotropic displacement parameters improve accuracy. Compare experimental hydrogen bond geometries (distance, angle) with DFT-calculated values to identify outliers. Use Mercury software to visualize and validate packing interactions .

Q. What methodological considerations are essential when using SHELX or WinGX for crystallographic refinement?

  • Methodological Answer : For SHELX:
  • Refine anisotropic thermal parameters for non-H atoms.
  • Apply TWIN/BASF commands for twinned crystals.
  • Validate using R1/wR2 convergence (<5% discrepancy).
    For WinGX:
  • Use ORTEP-3 to generate displacement ellipsoid plots.
  • Cross-check CIF files with PLATON/CHECKCIF for symmetry errors.
  • High-resolution data (I/σ(I) > 2) ensures reliable refinement. Case studies show SHELXL’s robustness for small-molecule refinement, but manual intervention is needed for disordered solvent molecules .

Q. How can the bioactivity of this compound be systematically evaluated against target receptors?

  • Methodological Answer : Employ radioligand binding assays (e.g., 3^3H-labeled competitors) with membrane preparations of transfected HEK293 cells expressing the target receptor. Calculate IC50 values using nonlinear regression (GraphPad Prism). For enzyme inhibition, perform kinetic assays (e.g., fluorescence-based) under pseudo-first-order conditions. Use SPR (surface plasmon resonance) to measure real-time binding kinetics (ka/kd). Cross-validate with molecular docking (AutoDock Vina) and MD simulations (AMBER) to correlate experimental and computational affinity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate acetate
Reactant of Route 2
Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.